[3-(Benzyloxy)propyl]amine hydrochloride
Description
Structural Features and Chemical Significance within Alkyl Amines
[3-(Benzyloxy)propyl]amine hydrochloride is the hydrochloride salt of 3-(benzyloxy)propan-1-amine. Its structure is characterized by a propyl chain functionalized with a primary amine at one end and a benzyloxy group at the other. The presence of the benzyloxy group, a benzyl (B1604629) ether, is of particular importance. The benzyl group serves as a robust protecting group for the primary alcohol, which can be readily removed under various conditions, most commonly through catalytic hydrogenation. This feature allows for the selective reaction of the primary amine group while the hydroxyl functionality remains masked, a crucial strategy in multi-step organic synthesis.
The primary amine group imparts nucleophilic character to the molecule, enabling it to participate in a wide array of chemical transformations. As a primary alkyl amine, it can undergo reactions such as acylation, alkylation, arylation, and condensation with carbonyl compounds to form imines, which can be further reduced to secondary amines. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it a convenient reagent for various synthetic applications.
The trifunctional nature of the underlying 3-aminopropanol scaffold, with its primary amine and primary hydroxyl groups, offers synthetic versatility. The benzyloxy protecting group allows for the selective manipulation of the amine functionality, and its subsequent removal unmasks the hydroxyl group for further chemical modifications. This strategic protection and deprotection sequence is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision and control.
Table 1: Physicochemical Properties of [3-(Benzyloxy)propyl]amine and its Hydrochloride Salt
| Property | [3-(Benzyloxy)propyl]amine | This compound |
| CAS Number | 16728-64-6 | 132061-36-0 fluorochem.co.uk |
| Molecular Formula | C10H15NO | C10H16ClNO |
| Molecular Weight | 165.23 g/mol nih.gov | 201.69 g/mol |
| IUPAC Name | 3-(Benzyloxy)propan-1-amine | 3-(Benzyloxy)propan-1-amine hydrochloride fluorochem.co.uk |
| Canonical SMILES | C1=CC=C(C=C1)COCCCN | C1=CC=C(C=C1)COCCCN.Cl |
| InChI Key | QFHLJYPKYWISHS-UHFFFAOYSA-N | AHACYHUPDFXUIN-UHFFFAOYSA-N fluorochem.co.uk |
Note: Data sourced from publicly available chemical databases.
Historical Context and Evolution of its Role in Chemical Research
The development and use of benzyloxy-protected amines are intrinsically linked to the broader history of protecting group chemistry in organic synthesis. The concept of using protecting groups to temporarily block reactive functional groups gained prominence in the mid-20th century, revolutionizing the synthesis of complex natural products and other organic molecules. The benzyl group, in particular, has long been recognized as a versatile protecting group for alcohols, amines, and carboxylic acids due to its stability under a wide range of reaction conditions and its facile removal by hydrogenolysis.
The evolution of the role of this compound in chemical research has mirrored the advancements in organic synthesis. Initially, it likely served as a simple linker or spacer molecule. However, with the increasing complexity of synthetic targets, its utility as a versatile building block for introducing a protected 3-hydroxypropylamine moiety has become more appreciated. Its application can be inferred from the synthesis of more complex molecules where a 3-aminopropanol unit is required, and the benzyloxy group provides the necessary protection for the hydroxyl function during the synthetic sequence.
In contemporary organic synthesis, the demand for such bifunctional molecules remains high. They are employed in the construction of peptidomimetics, in the synthesis of ligands for catalysis, and as key intermediates in the preparation of biologically active compounds. The commercial availability of this compound further underscores its importance as a ready-to-use building block for a wide range of synthetic endeavors.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-phenylmethoxypropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c11-7-4-8-12-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHACYHUPDFXUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Preparation Methodologies for 3 Benzyloxy Propyl Amine Hydrochloride
Established Reaction Pathways for Amine Synthesis
Reductive Amination Approaches
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. nih.govorganic-chemistry.org This process involves the reaction of an aldehyde or ketone with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the corresponding primary amine.
For the synthesis of [3-(Benzyloxy)propyl]amine, the key precursor is 3-(benzyloxy)propanal. This aldehyde can be reacted with ammonia in the presence of a suitable reducing agent to yield the desired product. The reaction proceeds in two main steps:
Imine Formation: The aldehyde reacts with ammonia to form an unstable imine intermediate.
Reduction: The imine is immediately reduced to the amine.
A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of selectivity and reaction conditions. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. nih.gov Catalytic systems using metals like ruthenium, platinum, or iron have been shown to be effective for the reductive amination of aldehydes with aqueous ammonia. nih.govresearchgate.netresearchgate.net
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol (B129727) or ethanol (B145695) solvent, room temperature | Readily available, easy to handle | Can also reduce the starting aldehyde if not controlled |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol or ethanol solvent, slightly acidic pH | More selective for the imine over the carbonyl group | Toxic cyanide byproduct |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd, Pt, or Ni catalyst, various solvents and pressures | "Clean" reaction with water as the only byproduct | Requires specialized high-pressure equipment |
| Iron Catalysts | H₂ gas, aqueous ammonia, elevated temperature and pressure | Earth-abundant and inexpensive metal | May require higher temperatures and pressures |
The yield of the primary amine is influenced by factors such as the concentration of ammonia, hydrogen pressure, and reaction temperature. nih.govresearchgate.net
Nucleophilic Substitution Reactions for Amine Formation
An alternative and robust strategy for introducing the amine group is through a nucleophilic substitution reaction, typically an S_{N}2 process. This pathway involves a precursor molecule containing a good leaving group at the terminal position of the propyl chain, which is then displaced by a nitrogen-containing nucleophile.
A common and effective variation of this method is the azide (B81097) synthesis followed by reduction . This two-step sequence is highly reliable for the preparation of primary amines.
Azide Formation: A suitable starting material, such as 3-(benzyloxy)propyl bromide or a corresponding tosylate, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). chemspider.com This reaction proceeds via an S_{N}2 mechanism to form 3-(benzyloxy)propyl azide.
Azide Reduction: The resulting azide is then reduced to the primary amine. This reduction can be accomplished using several methods, including catalytic hydrogenation (H₂ with a palladium or platinum catalyst) or reduction with lithium aluminum hydride (LiAlH₄). nih.gov
This method is particularly advantageous as it avoids the potential for over-alkylation, which can be an issue with direct amination using ammonia. The reaction of 3-bromopropylamine (B98683) hydrobromide with sodium azide has been shown to produce 1-azido-3-aminopropane, demonstrating the feasibility of this type of transformation. rsc.org
Introduction of the Benzyloxy Moiety
The benzyloxy group is a common protecting group for alcohols in organic synthesis and a key structural feature of the target molecule. Its introduction is typically achieved via benzylation of a suitable alcohol precursor.
Williamson Ether Synthesis Principles in Benzyloxy Formation
Benzylation of 3-amino-1-propanol: The hydroxyl group of 3-amino-1-propanol can be deprotonated with a strong base to form an alkoxide, which then reacts with a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride) to form N-benzyl-3-aminopropanol. However, the presence of the amine group can lead to competitive N-benzylation. orgsyn.org To circumvent this, selective N-protection of the amine may be necessary prior to ether formation.
Benzylation of 1,3-propanediol (B51772): A more direct route to a key intermediate, 3-benzyloxy-1-propanol, involves the mono-benzylation of 1,3-propanediol. By using a controlled amount of base and benzyl halide, it is possible to selectively form the mono-ether. For instance, the reaction of 1,3-propanediol with benzyl chloride in the presence of potassium hydroxide (B78521) has been reported to yield 3-benzyloxy-1-propanol. chemicalbook.com
Table 2: Representative Conditions for Williamson Ether Synthesis of 3-Benzyloxy-1-propanol
| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
| 1,3-Propanediol | Benzyl chloride, Potassium hydroxide (KOH) | None (neat) | 90-130°C | 77% | chemicalbook.com |
| 1,3-Propanediol | Benzyl bromide, Sodium hydride (NaH) | Tetrahydrofuran (THF) | Reflux | High | General Method ias.ac.in |
Alternative Benzylation Protocols
While the Williamson ether synthesis is robust, other methods for benzylation exist that can be advantageous under certain conditions, particularly when mild or neutral conditions are required.
Benzyl Trichloroacetimidate: This reagent can be used to benzylate alcohols under acidic conditions, which can be useful if the substrate is base-sensitive.
2-Benzyloxy-1-methylpyridinium Triflate (BnOPT): This reagent allows for the benzylation of alcohols under mild, nearly neutral thermal conditions, avoiding the need for strong acids or bases. orgsyn.org This can be particularly useful for substrates with multiple functional groups that are sensitive to harsh pH conditions. orgsyn.org
N-Alkylation of 3-Amino Alcohols: A method for the selective mono-N-alkylation of 3-amino alcohols has been developed using chelation with 9-borabicyclo[3.3.1]nonane (9-BBN). organic-chemistry.org This approach could be adapted for N-benzylation by using benzyl bromide as the alkylating agent. organic-chemistry.org
Hydrochloride Salt Formation in Isolation and Purification
The final step in the synthesis is the conversion of the free base, 3-(benzyloxy)propan-1-amine, into its hydrochloride salt. This is a common practice for amines as the salt form is typically a stable, crystalline solid that is easier to handle, purify, and store than the often-oily free base. google.comorgsyn.org
The formation of the hydrochloride salt is an acid-base reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a base and accepts a proton from hydrochloric acid (HCl). This results in the formation of an ammonium (B1175870) cation and a chloride anion, which together form the ionic salt.
The procedure generally involves dissolving the purified free amine in a suitable organic solvent, such as diethyl ether, ethanol, or isopropanol. researchgate.net A solution of hydrogen chloride, either as a gas dissolved in an organic solvent (e.g., HCl in diethyl ether or dioxane) or as an aqueous solution, is then added. orgsyn.orggoogleapis.com The hydrochloride salt, being less soluble in the organic solvent than the free base, precipitates out of the solution and can be isolated by filtration. researchgate.net Recrystallization from a suitable solvent system can be performed for further purification. orgsyn.org
Table 3: Common Solvents for Amine Hydrochloride Salt Formation and Purification
| Solvent for Precipitation | Common Use | Notes |
| Diethyl Ether | Precipitation | The hydrochloride salt is often insoluble in ether, leading to good recovery. |
| Ethanol/Isopropanol | Dissolution and Recrystallization | Can be used to dissolve the free base and for recrystallization of the salt. Often used in combination with a less polar solvent like ether to induce precipitation. researchgate.net |
| Ethyl Acetate | Precipitation/Recrystallization | Another common solvent for precipitating and recrystallizing amine salts. |
| Dioxane | As a solvent for HCl | Commercially available as a solution of HCl in dioxane. |
Process Optimization and Scalability Considerations for [3-(Benzyloxy)propyl]amine Hydrochloride Production
The industrial production of this compound necessitates rigorous process optimization to ensure high yield, purity, and cost-effectiveness. Scalability, the ability to transition from laboratory-scale synthesis to large-scale manufacturing, is a key focus of these optimization efforts. The primary synthetic routes to the parent amine, 3-(benzyloxy)propan-1-amine, include the catalytic reduction of 3-(benzyloxy)propanenitrile, the alkylation of ammonia with a 1-(benzyloxy)-3-halopropane, and the reductive amination of 3-(benzyloxy)propanal. Each of these pathways presents unique challenges and opportunities for optimization.
Maximizing the yield of this compound is a primary objective in process development. This involves a systematic investigation of various reaction parameters to identify the optimal conditions.
For the catalytic reduction of 3-(benzyloxy)propanenitrile , the choice of catalyst and reaction conditions plays a pivotal role. Catalysts such as Raney nickel and palladium on carbon (Pd/C) are commonly employed for nitrile reduction. researchgate.net Optimization studies for similar nitrile hydrogenations have shown that factors like hydrogen pressure, temperature, solvent, and catalyst loading significantly influence the yield of the primary amine while minimizing the formation of secondary and tertiary amine byproducts.
Catalyst Selection: While Raney nickel is a cost-effective option, palladium-based catalysts often exhibit higher selectivity towards the primary amine. researchgate.net
Hydrogen Pressure: Higher hydrogen pressures generally favor the reduction process, but an optimal pressure must be determined to balance reaction rate and safety considerations.
Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts.
Solvent: The choice of solvent can affect catalyst activity and selectivity. Alcohols like ethanol or methanol are common, often with the addition of ammonia to suppress the formation of secondary amines.
In the alkylation of ammonia with a suitable precursor like 1-(benzyloxy)-3-chloropropane, the key to maximizing the primary amine yield is to use a large excess of ammonia. This stoichiometric control favors the reaction of the alkylating agent with ammonia over the subsequent reaction with the newly formed primary amine, thereby reducing the formation of secondary and tertiary amine impurities. nih.govorgsyn.org
For the reductive amination of 3-(benzyloxy)propanal , yield enhancement can be achieved through the careful selection of the reducing agent and optimization of the reaction pH. Common reducing agents include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. The pH of the reaction medium is critical for the initial formation of the imine intermediate.
Below is an illustrative data table showcasing the impact of various parameters on the yield of a primary amine synthesis via catalytic hydrogenation of a nitrile, a pathway analogous to the synthesis of 3-(benzyloxy)propylamine.
| Experiment | Catalyst | Hydrogen Pressure (bar) | Temperature (°C) | Solvent | Yield of Primary Amine (%) |
|---|---|---|---|---|---|
| 1 | Raney Nickel | 20 | 80 | Methanol | 75 |
| 2 | Raney Nickel | 40 | 80 | Methanol | 82 |
| 3 | 5% Pd/C | 20 | 80 | Methanol | 88 |
| 4 | 5% Pd/C | 40 | 80 | Methanol | 92 |
| 5 | 5% Pd/C | 40 | 100 | Methanol | 85 (Increased byproducts) |
| 6 | 5% Pd/C | 40 | 80 | Methanol/Ammonia | 95 |
Achieving a high purity profile for this compound is crucial, particularly for its application in the pharmaceutical industry. The primary impurities in the synthesis of the parent amine are often the corresponding secondary and tertiary amines.
Several techniques can be employed to improve the purity profile:
Reaction Condition Optimization: As discussed in the yield enhancement section, fine-tuning reaction parameters can significantly suppress the formation of impurities. For instance, in nitrile reduction, the addition of ammonia to the reaction mixture can effectively minimize the formation of secondary amines.
Purification of the Free Amine: Before conversion to the hydrochloride salt, the crude 3-(benzyloxy)propylamine can be purified. Techniques such as distillation are often effective in separating the primary amine from higher boiling secondary and tertiary amines.
Crystallization of the Hydrochloride Salt: The final step of forming the hydrochloride salt offers a significant opportunity for purification. researchgate.net By carefully selecting the solvent system and controlling the crystallization conditions (temperature, cooling rate), it is often possible to selectively crystallize the desired primary amine hydrochloride, leaving the more soluble hydrochloride salts of the secondary and tertiary amine impurities in the mother liquor. Solvents like isopropanol, ethanol, or mixtures with non-polar solvents like diethyl ether or heptane (B126788) are commonly used for this purpose. researchgate.net
Chromatographic Purification: While generally less desirable for large-scale production due to cost, chromatographic techniques can be employed to achieve very high purity, particularly during process development or for the production of smaller quantities of high-purity material.
The following interactive data table illustrates how different purification methods can impact the purity of a primary amine hydrochloride, based on general principles.
| Purification Step | Purity of Primary Amine HCl (%) | Secondary Amine Impurity (%) | Tertiary Amine Impurity (%) |
|---|---|---|---|
| Crude Product | 85.2 | 12.5 | 2.3 |
| After Distillation of Free Amine | 95.8 | 3.9 | 0.3 |
| After Recrystallization of HCl Salt | 99.5 | 0.4 | <0.1 |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. rsc.orgrsc.orgmdpi.comwhiterose.ac.uk Key areas of focus include the use of renewable feedstocks, atom economy, catalysis, and the use of greener solvents.
Atom Economy: Synthetic routes with high atom economy are preferred as they generate less waste. Reductive amination and catalytic hydrogenation are generally more atom-economical than multi-step sequences that involve protecting groups.
Catalysis: The use of heterogeneous catalysts in the reduction of 3-(benzyloxy)propanenitrile is a key green chemistry principle. These catalysts can often be recovered and reused, reducing waste and cost. researchgate.net Research into more efficient and selective catalysts, including those based on non-precious metals, is an active area of investigation. nih.gov
Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a process. Efforts are made to replace hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids. For instance, recent studies have explored the use of bio-based solvents for amine synthesis. rsc.org
Renewable Feedstocks: While the benzyloxy group in the target molecule is typically derived from petroleum-based toluene, there is growing interest in sourcing starting materials from renewable resources. For example, research is ongoing to produce aromatic compounds from lignin, a component of biomass. rsc.org
Energy Efficiency: Optimizing reaction conditions to minimize energy consumption is another important aspect. This can involve using more active catalysts that allow for lower reaction temperatures and pressures, or employing continuous flow processes which can be more energy-efficient than batch reactors.
Reaction Mechanisms and Chemical Transformations of 3 Benzyloxy Propyl Amine Hydrochloride
Reactivity of the Primary Amine Functionality
The primary amine group is a key reactive center in [3-(Benzyloxy)propyl]amine. In its hydrochloride salt form, the amine exists as an ammonium (B1175870) cation (R-NH₃⁺), which is not nucleophilic. For the amine to exhibit its characteristic nucleophilicity, it must be converted to the free base (R-NH₂) form, typically by treatment with a base. doubtnut.comreddit.com Once liberated, the free amine possesses a lone pair of electrons on the nitrogen atom, making it an effective nucleophile. msu.edu
Nucleophilic Reactivity and Electrophilic Partners
As a primary amine, 3-(benzyloxy)propylamine readily participates in nucleophilic substitution and addition reactions with a variety of electrophilic partners. msu.edumsu.edu The outcome of these reactions is highly dependent on the nature of the electrophile.
Common electrophilic partners and the resulting products are summarized in the table below.
| Electrophilic Partner | Type of Reagent | Product Class | Reaction Type |
| Alkyl Halides (R'-X) | Alkylating Agent | Secondary Amine | Nucleophilic Substitution (Sₙ2) |
| Acyl Halides (R'-COCl) | Acylating Agent | Amide | Nucleophilic Acyl Substitution |
| Aldehydes (R'-CHO) | Carbonyl Compound | Imine (Schiff Base) | Nucleophilic Addition-Elimination |
| Ketones (R'-CO-R'') | Carbonyl Compound | Imine (Schiff Base) | Nucleophilic Addition-Elimination |
| Benzenesulfonyl Chloride | Sulfonylating Agent | Sulfonamide | Nucleophilic Substitution |
The reaction with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, leads to the formation of secondary amines. This reaction proceeds via an Sₙ2 mechanism where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. msu.edu It is often necessary to use an excess of the primary amine or an additional base to neutralize the hydrogen halide byproduct, which would otherwise protonate the starting amine and halt the reaction. Similarly, acylation with acyl chlorides or anhydrides yields stable amide derivatives.
Formation of Imine and Schiff Base Intermediates
A hallmark reaction of primary amines is their condensation with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. masterorganicchemistry.comscichemj.org This reaction is a reversible, acid-catalyzed process that involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org
The general mechanism proceeds through several key steps:
Nucleophilic Attack : The lone pair of the nitrogen atom on the free amine attacks the electrophilic carbonyl carbon, forming a zwitterionic intermediate. scichemj.org
Proton Transfer : A proton is transferred from the nitrogen to the oxygen, yielding a neutral intermediate called a carbinolamine. libretexts.org
Protonation of Oxygen : The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.org
Elimination of Water : The lone pair on the nitrogen assists in the elimination of water, forming a C=N double bond and yielding a protonated imine (iminium ion). libretexts.org
Deprotonation : A base (such as another amine molecule or the solvent) removes the final proton from the nitrogen to give the neutral imine product. libretexts.org
To drive the reaction toward the product, water is typically removed from the reaction mixture, often by azeotropic distillation (e.g., using a Dean-Stark apparatus) or by the addition of a dehydrating agent like molecular sieves. operachem.com
Role of the Benzyloxy Protecting Group in Selective Transformations
The benzyloxy group (often abbreviated as Bn or OBn) serves as a protecting group for the hydroxyl functionality of the underlying 3-amino-1-propanol structure. organic-chemistry.org Protecting groups are essential in multi-step synthesis to temporarily mask a reactive functional group, preventing it from reacting under conditions intended to modify another part of the molecule. organic-chemistry.org The benzyl ether is widely used due to its robustness and the specific conditions required for its removal. chem-station.com
Deprotection Mechanisms (e.g., Hydrogenolysis)
The cleavage of the benzyl ether to regenerate the free alcohol is a critical step in synthetic sequences. Several methods exist for this deprotection, with catalytic hydrogenolysis being the most common. chem-station.comorganic-chemistry.org
| Deprotection Method | Reagents and Conditions | Mechanism | Key Features |
| Catalytic Hydrogenolysis | H₂ gas, Palladium on Carbon (Pd/C) catalyst | Reductive cleavage of the C-O bond at the benzylic position. chem-station.com | Mild, high-yielding, and clean. The catalyst is easily removed by filtration. acs.org Sensitive to other reducible functional groups (e.g., alkenes, alkynes, nitro groups). uwindsor.ca |
| Birch Reduction | Na or Li in liquid NH₃ with an alcohol | Dissolving metal reduction | Effective but uses harsh, cryogenic conditions. Less common than hydrogenolysis. uwindsor.ca |
| Strong Acid Cleavage | Strong Lewis acids (e.g., BBr₃, AlCl₃) or Brønsted acids | Acid-catalyzed cleavage of the ether linkage. | Conditions can be harsh and may not be suitable for acid-sensitive substrates. chem-station.comacs.org |
| Oxidative Cleavage | Oxidants like DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone) | Oxidation at the benzylic position, followed by hydrolysis. | Useful for substituted benzyl ethers (e.g., p-methoxybenzyl), but can also be applied to simple benzyl ethers. organic-chemistry.orgacs.org |
Catalytic hydrogenolysis is often the preferred method due to its mild conditions. acs.org The reaction involves the addition of hydrogen across the benzylic C-O bond, releasing the desired alcohol and toluene as a byproduct. organic-chemistry.org
Stability Under Various Reaction Conditions
The utility of the benzyloxy group as a protecting strategy stems from its stability across a wide range of chemical environments, allowing for selective transformations elsewhere in the molecule. chem-station.comuwindsor.ca
The benzyloxy group is generally stable to:
Basic Conditions : It is resistant to strong bases like sodium hydride (NaH), metal alkoxides, and organometallic reagents (e.g., Grignards, organolithiums). uwindsor.ca
Acidic Conditions : It is stable to many non-Lewis acidic conditions that would cleave other protecting groups like acetals (e.g., OTHP, OMOM). uwindsor.ca However, very strong acids can cause cleavage. organic-chemistry.org
Many Oxidizing and Reducing Agents : The group is compatible with many common oxidants (e.g., PCC, Swern oxidation) and reductants like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), which are often used to transform other functional groups. uwindsor.ca
This stability profile allows for reactions such as the alkylation or acylation of the primary amine in [3-(Benzyloxy)propyl]amine without affecting the protected alcohol.
Mechanistic Investigations of [3-(Benzyloxy)propyl]amine Hydrochloride in Complex Reaction Sequences
While specific mechanistic studies focusing solely on this compound are not extensively documented in dedicated literature, its role and behavior can be inferred from its application as a synthetic intermediate. The compound is a classic example of a bifunctional building block where the two functional groups exhibit orthogonal reactivity based on the protection strategy.
In a typical complex synthesis, the amine hydrochloride would first be neutralized to its free base form. This nucleophilic amine can then be elaborated through various transformations, such as reductive amination, amide bond formation, or N-alkylation, while the benzyloxy group remains intact.
For instance, in the synthesis of more complex amines or polyamines, [3-(Benzyloxy)propyl]amine can be used to introduce a three-carbon spacer with a latent hydroxyl group. A hypothetical reaction sequence could involve:
N-Alkylation : Reaction of the free amine with a suitable electrophile (e.g., an epoxide or an alkyl halide) to form a more complex secondary amine. The benzyloxy group is stable under these conditions.
Further Transformation : The newly formed intermediate could undergo additional reactions at other sites.
Deprotection : In a final step, the benzyloxy group is removed via hydrogenolysis to unmask the primary alcohol. This alcohol can then be used for subsequent reactions, such as esterification or oxidation.
The mechanistic significance of using this compound lies in the temporal and spatial control it offers over the reactivity of the amino and hydroxyl groups. The stability of the benzyl ether under a wide array of conditions allows for extensive modification of the amine terminus before the strategically-timed deprotection reveals the alcohol for the final stages of a synthetic route.
Advanced Analytical and Spectroscopic Characterization of 3 Benzyloxy Propyl Amine Hydrochloride
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are fundamental in the pharmaceutical industry for separating and quantifying components within a sample. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are routinely applied to assess the purity and identify potential byproducts of [3-(Benzyloxy)propyl]amine hydrochloride.
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is a commonly employed mode for the separation of this compound from its potential impurities. A typical HPLC method involves a C18 stationary phase, which provides excellent retention and separation for compounds with both polar and non-polar moieties.
Method development often focuses on optimizing the mobile phase composition, pH, and column temperature to achieve the best resolution and peak shape. A gradient elution is frequently utilized to separate compounds with a wide range of polarities that may be present in a sample of this compound. The use of acidic additives in the mobile phase can improve the peak shape of basic compounds like amines by minimizing tailing. researchgate.net
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Validation of the HPLC method is performed according to ICH guidelines to ensure it is suitable for its intended purpose, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. nih.govjapsonline.com
UPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve higher resolution, sensitivity, and faster analysis times compared to traditional HPLC. mdpi.com This technique is particularly advantageous for high-throughput screening and for resolving complex mixtures of impurities. mdpi.com
The principles of method development for UPLC are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle size columns. mdpi.com For this compound, a UPLC method can provide a more detailed impurity profile in a fraction of the time required by HPLC.
Table 2: Representative UPLC Method for Rapid Analysis of this compound
| Parameter | Value |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 2 µL |
Gas chromatography is an essential technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC is primarily used to identify and quantify volatile byproducts that may originate from the synthetic process or residual solvents. shimadzu.com Due to the low volatility of the hydrochloride salt, derivatization may be necessary to analyze the free amine by GC. However, the main application remains the detection of volatile impurities. gcms.cztaylorfrancis.com
Headspace GC is a common technique for the analysis of residual solvents, where the volatile compounds are partitioned into the gas phase from a solution of the sample before injection into the GC. ptfarm.pl This minimizes contamination of the GC system with the non-volatile drug substance. ptfarm.pl
Table 3: Potential Volatile Byproducts and Residual Solvents in this compound Synthesis Analyzed by GC
| Compound | Potential Source |
| Benzyl (B1604629) alcohol | Starting material or degradation product |
| 3-Chloropropylamine | Intermediate |
| Toluene | Reaction solvent |
| Isopropanol | Crystallization solvent |
| Triethylamine | Reagent |
Mass Spectrometry for Structural Elucidation and Impurity Profiling
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for the structural elucidation of unknown compounds and for the sensitive detection and identification of impurities.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for impurity profiling. This method allows for the separation of impurities by LC followed by their detection and structural characterization by MS/MS. For this compound, LC-MS/MS can be used to identify and quantify trace-level impurities that may not be detectable by UV detection alone. uu.nl
The electrospray ionization (ESI) source is commonly used for the analysis of polar compounds like amine hydrochlorides. By analyzing the fragmentation patterns of the parent ions in MS/MS, it is possible to elucidate the structures of unknown impurities. ijper.org
Table 4: Hypothetical Impurity Profile of this compound Determined by LC-MS/MS
| Impurity | Proposed Structure |
| Impurity A | N-Benzyl-[3-(benzyloxy)propyl]amine |
| Impurity B | 3-Phenoxypropylamine |
| Impurity C | Dibenzyl ether |
| Impurity D | [3-(4-Chlorobenzyloxy)propyl]amine |
Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI IMS) is a sophisticated technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections without the need for labeling. researchgate.netnih.gov While not a routine quality control method, MALDI IMS can be a powerful research tool in pharmaceutical development to understand how a drug and its metabolites are distributed within a biological system. rsisinternational.orgresearchgate.net
In a hypothetical application, MALDI IMS could be used to map the distribution of this compound in a specific organ or tissue after administration in a preclinical model. nih.gov This would involve coating a thin tissue section with a suitable matrix that facilitates the desorption and ionization of the analyte upon laser irradiation. nih.gov The resulting mass spectra are then correlated with their spatial location to generate an ion density map. nih.gov
Table 5: Conceptual Parameters for MALDI IMS Analysis of this compound in Tissue
| Parameter | Description |
| Tissue Type | e.g., Rat brain, liver, or kidney sections |
| Matrix | α-Cyano-4-hydroxycinnamic acid (CHCA) |
| Instrumentation | MALDI-TOF/TOF Mass Spectrometer |
| Spatial Resolution | 50 µm |
| Analysis Mode | MS and MS/MS imaging |
| Data Output | 2D ion density maps of the parent drug and its potential metabolites |
This technique could provide valuable insights into the drug's pharmacokinetic and pharmacodynamic properties by revealing its localization in specific cellular regions or anatomical structures. labxchange.org
Vibrational Spectroscopy for Molecular Structure Confirmation
Vibrational spectroscopy is a critical tool for identifying functional groups within a molecule. By analyzing the vibrational modes of molecular bonds, techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide a molecular fingerprint, confirming the presence of key structural features.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared light by a molecule, causing vibrations such as stretching and bending of chemical bonds. The resulting spectrum displays absorption bands at specific wavenumbers, which are characteristic of different functional groups.
For this compound, the FT-IR spectrum is expected to show several key absorption bands. A broad band in the 3200-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary ammonium (B1175870) group (-NH₃⁺). The C-H stretching vibrations from the aromatic ring and the aliphatic propyl chain typically appear between 3100 cm⁻¹ and 2850 cm⁻¹. researchgate.net The presence of the ether linkage is confirmed by a strong C-O stretching band, generally observed in the 1150-1085 cm⁻¹ range. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region, further confirming the presence of the benzyl group. researchgate.net
Table 1: Predicted FT-IR Characteristic Peaks for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretching | Primary Amine Salt (-NH₃⁺) | 3200-2800 (broad) |
| C-H Stretching | Aromatic | 3100-3000 |
| C-H Stretching | Aliphatic | 2960-2850 |
| C=C Stretching | Aromatic Ring | 1600-1450 |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that involves the analysis of inelastically scattered light. nih.gov It is particularly sensitive to non-polar and symmetric molecular vibrations, which may be weak or absent in an FT-IR spectrum. nih.gov For this compound, Raman spectroscopy would be effective in observing the symmetric stretching vibrations of the aromatic ring, often referred to as the "ring breathing" mode. The C-C bond vibrations of the aliphatic propyl backbone would also be clearly visible. The combination of FT-IR and Raman data provides a more complete vibrational profile of the molecule, leading to a highly confident structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework by analyzing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Spectroscopic Studies
Proton (¹H) NMR spectroscopy provides information on the electronic environment, number, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound would display distinct signals corresponding to each unique proton environment.
The five protons on the aromatic ring are expected to appear as a multiplet in the downfield region, typically between 7.2 and 7.4 ppm. oregonstate.eduorgchemboulder.com The two benzylic protons (Ar-CH₂-O) would likely resonate as a single peak (singlet) around 4.5 ppm due to the deshielding effect of the adjacent oxygen atom. oregonstate.edulibretexts.org The protons of the propyl chain would show characteristic signals and splitting patterns: the two protons on the carbon adjacent to the ether oxygen (-O-CH₂-) would appear as a triplet around 3.6 ppm; the central methylene protons (-CH₂-CH₂-CH₂-) would be observed as a multiplet around 2.0 ppm; and the two protons on the carbon adjacent to the ammonium group (-CH₂-NH₃⁺) would be shifted downfield, appearing as a triplet around 3.2 ppm due to the electron-withdrawing effect of the positively charged nitrogen. researchgate.net
Table 2: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Ar-H | 7.2 - 7.4 | Multiplet |
| Ar-CH ₂-O | ~ 4.5 | Singlet |
| O-CH ₂-CH₂-CH₂ | ~ 3.6 | Triplet |
| O-CH₂-CH ₂-CH₂ | ~ 2.0 | Multiplet |
Carbon-13 (¹³C) NMR Spectroscopic Investigations
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each chemically distinct carbon atom gives a separate signal in the spectrum. For this compound, the aromatic carbons are expected to resonate in the 127-138 ppm range. mdpi.com The benzylic carbon (Ar-CH₂) signal would likely appear around 73 ppm. For the propyl chain, the carbon attached to the ether oxygen (-O-CH₂) is predicted to be around 68 ppm, the central carbon (-CH₂-CH₂-CH₂-) around 27 ppm, and the carbon adjacent to the ammonium group (-CH₂-NH₃⁺) around 38 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ar -C | 127 - 138 |
| Ar-C H₂-O | ~ 73 |
| O-C H₂-CH₂-CH₂ | ~ 68 |
| O-CH₂-C H₂-CH₂ | ~ 27 |
| C H₂-NH₃⁺ | ~ 38 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are used to establish definitive correlations between nuclei and confirm the molecular structure. science.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show cross-peaks between the signals of the adjacent methylene groups in the propyl chain, confirming their sequence (-O-CH₂-CH₂ -CH₂ -NH₃⁺).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to definitively assign each carbon signal based on the already established proton assignments. science.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically over 2-3 bonds). science.gov Key HMBC correlations would include those between the benzylic protons (Ar-CH₂) and the aromatic carbons, and between the methylene protons of the propyl chain and their neighboring carbons, thus confirming the connectivity of the entire molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For this compound, the primary chromophore responsible for UV absorption is the benzyloxy group, specifically the benzene ring. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones.
The benzene ring in the benzyloxy moiety contains a conjugated system of pi (π) electrons. The most probable electronic transitions for this compound upon absorbing UV light are π → π* transitions. These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. Such transitions are characteristic of aromatic systems and typically result in strong absorption bands in the UV region. The aliphatic propyl amine hydrochloride portion of the molecule does not absorb significantly in the typical UV-Vis range of 200-800 nm.
Based on structurally similar compounds containing a benzyl group, such as benzyl alcohol, the absorbance maximum (λmax) for this compound is expected to occur in the region of 250-270 nm. aatbio.comaatbio.com This absorption corresponds to the π → π* transition of the benzene ring. The precise wavelength and intensity (molar absorptivity) of the absorption can be influenced by the solvent used for the analysis due to solvent-analyte interactions.
Table 1: Expected UV-Vis Spectroscopic Properties of this compound
| Parameter | Expected Characteristic | Description |
|---|---|---|
| λmax (Wavelength of Maximum Absorbance) | ~259 nm | Corresponds to the primary π → π* electronic transition of the benzyloxy benzene ring. |
| Molar Absorptivity (ε) | Moderate to High | Indicates the probability of the electronic transition. Aromatic systems typically have high molar absorptivity for π → π* transitions. |
| Primary Electronic Transition | π → π* | Excitation of an electron from a bonding pi orbital to an antibonding pi orbital within the aromatic ring. |
| Solvent Effects | Potential for minor shifts in λmax | The polarity of the solvent can slightly alter the energy levels of the molecular orbitals, causing small shifts in the absorption maximum. |
Note: The data presented are theoretical expectations based on the compound's primary chromophore. Specific experimental values would need to be determined through laboratory analysis.
Development and Validation of Robust Analytical Methods for this compound
Ensuring the purity, potency, and quality of this compound requires the development and validation of a robust analytical method. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most common and suitable technique for this purpose due to its high specificity, sensitivity, and precision.
Method development for this compound would involve a systematic process to find the optimal chromatographic conditions. This includes:
Column Selection: A C18 or C8 stationary phase is typically chosen for separating compounds of moderate polarity.
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is used. The pH of the buffer and the ratio of organic to aqueous phase are adjusted to achieve optimal retention and peak shape.
Detector Selection: A UV detector set at the λmax of the compound (approximately 259 nm) would provide high sensitivity and specificity.
Flow Rate and Temperature: These are adjusted to ensure good separation efficiency and a reasonable analysis time.
Once the method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. The validation process assesses several key performance characteristics.
Table 2: Framework for Analytical Method Validation of this compound
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
|---|---|---|
| Specificity | The analyte peak should be well-resolved from impurities and degradation products. Peak purity analysis should pass. | To ensure the method is selective for the analyte and free from interference. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. | To demonstrate a proportional relationship between the detector response and analyte concentration. |
| Range | Typically 80% to 120% of the target concentration for an assay. | To define the concentration interval over which the method is precise, accurate, and linear. |
| Accuracy | Percent recovery typically between 98.0% and 102.0% for the drug substance. | To measure the closeness of the experimental value to the true value. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2%. | To assess the degree of scatter between a series of measurements under the same and different conditions (e.g., different days, analysts). |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. | To determine the minimum quantity of analyte that can be reliably quantified. |
| Robustness | The method's performance remains unaffected by small, deliberate variations in parameters (e.g., pH, mobile phase composition, flow rate). RSD should remain within acceptable limits. | To indicate the method's reliability during normal usage. |
This structured validation process ensures that the analytical method for this compound is reliable, reproducible, and accurate for routine quality control analysis.
Theoretical and Computational Studies on 3 Benzyloxy Propyl Amine Hydrochloride
Quantum Mechanical Calculations and Electronic Structure Analysis
Quantum mechanical (QM) calculations are fundamental in predicting the electronic structure and properties of molecules from first principles. wikipedia.org These methods solve the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and other electronic descriptors.
Density Functional Theory (DFT) is a powerful and widely used QM method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. mdpi.comacs.org For [3-(Benzyloxy)propyl]amine hydrochloride, DFT can be employed to determine a range of molecular properties.
DFT calculations would begin with the optimization of the molecule's geometry to find its lowest energy conformation. From this optimized structure, various electronic properties can be calculated. Key applications include the determination of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. mdpi.com
Furthermore, DFT can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. For this compound, the ESP map would likely show a high positive potential around the ammonium (B1175870) group (-NH3+) and a negative potential near the oxygen atom of the benzyloxy group, identifying these as potential sites for electrophilic and nucleophilic interactions, respectively.
Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound This table presents plausible data that could be obtained from a DFT study at the B3LYP/6-311++G(d,p) level of theory.
| Property | Predicted Value | Significance |
| HOMO Energy | -8.5 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |
| LUMO Energy | -0.2 eV | Indicates the energy of the lowest empty orbital; related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 8.3 eV | A large gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | 9.5 D | A high dipole moment indicates a polar molecule, influenced by the charged ammonium group. |
| Total Energy | -1850.5 Hartree | Represents the total electronic energy of the molecule in its ground state. |
Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. wikipedia.orgnumberanalytics.com While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) theory can provide highly accurate predictions for electronic properties. numberanalytics.com
For this compound, ab initio calculations could be used to refine the geometric and electronic data obtained from DFT. For example, the DLPNO-CCSD(T) method, a post-Hartree-Fock ab initio approach, is known for its high accuracy in calculating electron correlation energy. acs.org Applying such methods would yield precise values for ionization energy, electron affinity, and atomic charges. acs.org These calculations are particularly valuable for benchmarking the results from less computationally intensive methods and for gaining a deeper understanding of intramolecular interactions. chemeurope.com
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the propyl chain and the benzyloxy group in this compound means the molecule can exist in numerous conformations. Understanding this conformational landscape is essential, as the molecule's shape influences its physical properties and biological interactions.
Conformational analysis can be initiated by systematically rotating the single bonds (dihedral angles) in the molecule and calculating the potential energy of each resulting conformer using QM methods. This process maps out the potential energy surface and identifies low-energy, stable conformations.
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. nih.gov By simulating the motions of atoms and molecules, MD provides insights into how this compound explores its conformational space at a given temperature. rsc.org An MD simulation would reveal the most populated conformational states, the lifetimes of these states, and the energy barriers for transitioning between them. nih.gov This is particularly relevant for understanding its behavior in solution, where solvent interactions can significantly influence conformational preferences. acs.org
Table 2: Plausible Major Conformers of this compound from Conformational Analysis This table illustrates hypothetical results from a computational conformational search, showing relative energies of stable conformers.
| Conformer | Dihedral Angles (C-C-C-O, C-C-O-C) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | gauche, anti | 0.00 | 65% |
| 2 | anti, anti | 0.85 | 25% |
| 3 | gauche, gauche | 1.50 | 10% |
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational methods are invaluable for predicting spectroscopic data, which can then be used to interpret and verify experimental spectra. numberanalytics.com DFT calculations, for instance, are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). nih.govacs.orgnih.gov
For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. nih.gov By comparing these predicted values with experimental data, a confident assignment of spectral peaks to specific atoms in the molecule can be made. Discrepancies between calculated and experimental values can often be resolved by considering solvent effects or by averaging the calculated shifts over several low-energy conformations obtained from MD simulations. researchgate.net
Similarly, the vibrational frequencies from DFT calculations can be correlated with experimental IR and Raman spectra. sapub.org This correlation helps in assigning observed vibrational bands to specific molecular motions, such as C-H stretches, N-H bends, or C-O-C stretches, providing a complete vibrational characterization of the molecule. nih.gov
Table 3: Hypothetical Correlation of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm) This table demonstrates how theoretical data can be used to assign experimental NMR signals.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Assignment |
| C (ipso, benzyl) | 137.5 | 138.0 | C1' |
| C (ortho, benzyl) | 128.6 | 129.1 | C2', C6' |
| C (meta, benzyl) | 128.0 | 128.4 | C3', C5' |
| C (para, benzyl) | 127.8 | 128.2 | C4' |
| C (CH₂-Ph) | 72.5 | 73.0 | C7 |
| C (O-CH₂) | 68.2 | 68.8 | C3 |
| C (CH₂-N) | 39.5 | 40.1 | C1 |
| C (central propyl) | 26.8 | 27.5 | C2 |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model potential chemical reactions involving this compound. ucsb.edu This involves identifying the reactants and products and then calculating the minimum energy path connecting them on the potential energy surface. numberanalytics.com A key aspect of this is the characterization of the transition state (TS)—the highest energy point along the reaction coordinate. masterorganicchemistry.com
Applications of 3 Benzyloxy Propyl Amine Hydrochloride As a Synthetic Intermediate
Precursor in the Synthesis of Pharmaceutical Scaffolds and Active Pharmaceutical Ingredients (APIs)
The unique structure of [3-(Benzyloxy)propyl]amine hydrochloride, with its versatile amine handle and protected hydroxyl group, makes it a key starting material or intermediate in the synthesis of several active pharmaceutical ingredients (APIs).
Intermediacy in Silodosin Preparation
In the synthesis of Silodosin, an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia, the [3-(benzyloxy)propyl] moiety is a critical structural component. This compound serves as a precursor to key intermediates in several patented synthetic routes. The benzyloxypropyl group is typically introduced into the indoline (B122111) scaffold early in the synthesis.
For example, a common strategy involves the N-alkylation of an indoline derivative. The synthesis of Silodosin often proceeds through intermediates where the benzyloxypropyl group is attached to the nitrogen atom of the indoline ring. Key intermediates reported in various synthetic processes include 1-[3-(benzyloxy)propyl]-5-bromoindoline (B13842290) and 5-[(2R)-2-Aminopropyl]-l-(3-benzyloxypropyl)indoline-7-carbonitrile. nih.gov The benzyl (B1604629) group serves as a protecting group for the terminal hydroxyl function, which is deprotected in the final steps of the synthesis to yield the 1-(3-hydroxypropyl) substituent characteristic of Silodosin. The use of this intermediate is advantageous for achieving high purity and yield in the industrial production of Silodosin.
| Intermediate | Role in Silodosin Synthesis |
| 1-[3-(Benzyloxy)propyl]-5-bromoindoline | Precursor for further functionalization at the 5-position of the indoline ring. |
| 5-[(2R)-2-Aminopropyl]-l-(3-benzyloxypropyl)indoline-7-carbonitrile | A key chiral intermediate that incorporates both the benzyloxypropyl side chain and the aminopropyl group required for the final Silodosin structure. nih.gov |
| 1-(3-benzoyloxy-propyl)-7-cyano-indoline | An alternative intermediate where the hydroxyl group is protected as a benzoate (B1203000) ester instead of a benzyl ether. researchgate.net |
Formation of Valganciclovir Impurities
Valganciclovir, an antiviral medication, is the L-valyl ester prodrug of Ganciclovir. During the synthesis and storage of Valganciclovir, various process-related impurities can form. amerigoscientific.com Structures containing a benzyloxypropyl or related benzyloxy moiety have been identified as key intermediates in the synthesis of some of these impurities.
Research into the impurity profile of Valganciclovir has led to the synthesis and characterization of potential degradation products and synthetic byproducts. One such identified compound is 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)-3-(benzyloxy)propyl acetate. This molecule, which contains the core structure of Ganciclovir linked to a benzyloxypropyl group, serves as a precursor to the impurity known as monoacetoxy ganciclovir. The synthesis of these impurities is crucial for their use as reference standards in quality control to ensure the purity and safety of the final API.
| Impurity-Related Compound | Description | Reference |
| 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)-3-(benzyloxy)propyl acetate | An intermediate used in the deliberate synthesis of process-related impurities of Valganciclovir for analytical standard purposes. | researchgate.net |
| 2-Amino-9-[[[(2RS)-1-(benzyloxy)-3-hydroxypropan-2-yl]oxy]methyl]-1,9-dihydro-6H-purin-6-one | Identified as Valganciclovir EP Impurity O, a potential impurity that contains a benzyloxy moiety. |
Contribution to Pyrimidine (B1678525) Analog Development
Pyrimidine derivatives form the structural core of numerous biologically active compounds and are of significant interest in medicinal chemistry. The synthesis of the pyrimidine ring can be achieved through various condensation reactions, which often involve an amine as one of the key components. Primary amines are common building blocks in reactions such as the Biginelli reaction or other multicomponent reactions that yield substituted pyrimidines. researchgate.net
While specific examples detailing the use of this compound in the synthesis of pyrimidine analogs are not extensively documented in dedicated studies, its chemical nature as a primary amine makes it a suitable candidate for such transformations. In a typical pyrimidine synthesis, a primary amine can be condensed with a 1,3-dicarbonyl compound and another one-carbon unit (like an aldehyde or urea (B33335) derivative) to construct the heterocyclic ring. rjptonline.orgnih.gov The benzyloxypropyl side chain from this compound would be incorporated onto the pyrimidine ring, yielding a functionalized derivative that could be further elaborated after deprotection of the benzyl group.
Utilization in the Construction of Complex Organic Molecules
Amines are considered fundamental and versatile building blocks in organic synthesis. amerigoscientific.comsigmaaldrich.com this compound exemplifies this utility by providing two distinct functional groups for sequential chemical modification.
The primary amine group is a potent nucleophile and can participate in a wide array of reactions, including:
Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.
Reductive amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines.
N-Alkylation and N-Arylation: Formation of C-N bonds with various electrophiles.
The benzyloxy group serves as a stable protecting group for a primary alcohol. This allows for extensive chemical manipulation of the amine portion of the molecule without affecting the hydroxyl group. The benzyl ether is robust under many reaction conditions but can be readily cleaved, typically by catalytic hydrogenation, to unveil the primary alcohol for further functionalization. This dual functionality makes the compound a valuable linker or scaffold extender in the stepwise assembly of complex target molecules. sigmaaldrich.com
Ligand Design and Development in Catalysis
In the field of catalysis, particularly for transition-metal-catalyzed reactions, ligands play a crucial role in controlling the reactivity and selectivity of the metal center. Amine-containing molecules are frequently used as precursors for the synthesis of various types of ligands.
While the direct use of this compound in prominent catalytic systems is not widely reported, its structure is amenable to ligand synthesis. For instance, primary amines are common starting materials for the preparation of phosphino-amine (PN) ligands, which are effective in ruthenium-catalyzed reactions. scispace.com The synthesis typically involves the condensation of the amine with a chlorophosphine. Furthermore, the development of specialized ligands like CarboxPyridone has enabled challenging reactions such as the palladium-catalyzed hydroxylation of free amines. nih.gov The amine functionality in this compound could be incorporated into such ligand frameworks, with the benzyloxypropyl tail potentially influencing solubility, steric properties, or providing a secondary coordination site after debenzylation.
Derivatization and Functionalization Strategies for 3 Benzyloxy Propyl Amine Hydrochloride
Methods for Amine Functionalization
The primary amine group of [3-(Benzyloxy)propyl]amine hydrochloride is a versatile handle for a wide array of chemical transformations. Functionalization methods are chosen based on the desired final product and the specific properties that need to be imparted to the molecule.
Acylation and alkylation are fundamental reactions for the functionalization of primary amines like this compound. These reactions involve the formation of new carbon-nitrogen bonds, leading to the synthesis of amides and substituted amines, respectively.
Acylation reactions typically proceed by reacting the amine with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. masterorganicchemistry.com The resulting amide bond is generally stable and can introduce a wide range of functional groups. For example, reaction with acetyl chloride would yield the corresponding acetamide derivative. The nature of the "R" group in the acylating agent (R-COCl) can be varied to introduce different functionalities, including alkyl, aryl, or more complex moieties.
Alkylation introduces an alkyl group onto the amine nitrogen. This can be achieved using alkyl halides (e.g., alkyl chlorides, bromides, or iodides). organicchemistrytutor.com The reaction of an aromatic compound with an alkyl halide is known as a Friedel-Crafts alkylation. organicchemistrytutor.com However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Careful control of reaction conditions, such as stoichiometry and temperature, is necessary to achieve mono-alkylation. The Friedel-Crafts reaction, a cornerstone of organic synthesis, is carried out by treating an aromatic compound with an alkyl chloride in the presence of a Lewis acid like AlCl3 to generate a carbocation electrophile. libretexts.org It's important to note that Friedel-Crafts reactions cannot be performed if the aromatic ring contains an NH2, NHR, or NR2 substituent because the lone pair of electrons on the amines react with the Lewis acid. libretexts.org
| Reaction Type | Reagent Class | Product Class | Key Considerations |
| Acylation | Acyl Halides, Acid Anhydrides | Amides | Generally high yielding and specific for the amine group. |
| Alkylation | Alkyl Halides | Substituted Amines | Risk of polyalkylation; requires careful control of reaction conditions. |
Carbamic acid derivatives, specifically carbamates, are another important class of compounds that can be synthesized from this compound. Carbamates are esters of carbamic acid (NH2COOH). wikipedia.org The formation of a carbamate involves the reaction of the primary amine with a reagent that introduces the -C(=O)O- functionality.
One common method for carbamate synthesis is the reaction of the amine with a chloroformate ester (e.g., ethyl chloroformate). This reaction is typically carried out in the presence of a base to scavenge the HCl produced. Another approach involves the reaction of the amine with an isocyanate. organic-chemistry.org Carbamates are often used as protecting groups for amines in multi-step organic syntheses due to their stability under a range of conditions and the relative ease of their subsequent cleavage to regenerate the amine. wikipedia.org They are also found as structural motifs in many biologically active compounds. nih.gov
The general structure of a carbamate is R-NH-C(=O)O-R', where the R-NH group comes from the amine and the -C(=O)O-R' portion is introduced by the reagent. The properties of the resulting carbamate can be tuned by varying the 'R' group of the chloroformate or isocyanate.
Derivatization for Enhanced Analytical Detection
In many analytical applications, it is necessary to derivatize analytes to improve their detection by instrumental methods such as UV-Vis spectrophotometry, fluorescence spectroscopy, and mass spectrometry. nih.gov For a compound like this compound, which lacks a strong chromophore or fluorophore and may have poor ionization efficiency, derivatization is crucial for achieving high sensitivity and selectivity. nih.govresearchgate.net
To enable or enhance the detection of this compound by UV-Vis spectrophotometry, a chromophore—a light-absorbing group—can be covalently attached to the primary amine. This process, known as chromophore tagging, significantly increases the molar absorptivity of the analyte at a specific wavelength, thereby improving the sensitivity of the measurement. researchgate.net
A variety of reagents can be used for this purpose. For instance, reagents containing aromatic or heteroaromatic ring systems with extended conjugation are effective chromophores. Examples of derivatizing agents that introduce a chromophore include:
1,2-Naphthoquinone-4-sulfonate (NQS): This reagent reacts with primary amines to form a colored product that can be detected in the visible region of the spectrum. researchgate.net
Anthraquinone-2-carbonyl chloride: This reagent forms colored and ionizable derivatives with amines through amidation reactions. mdpi.com
The selection of the tagging reagent depends on factors such as the desired wavelength of detection, the reactivity of the reagent with the amine, and the stability of the resulting derivative. The derivatization reaction conditions, including pH, temperature, and reaction time, must be optimized to ensure complete and reproducible derivatization.
Fluorescence detection offers higher sensitivity and selectivity compared to UV-Vis absorption. bioclone.net Fluorophore labeling involves the covalent attachment of a fluorescent molecule (a fluorophore) to the analyte. bioclone.net The primary amine of this compound is an excellent target for labeling with a variety of fluorescent reagents.
Commonly used fluorogenic reagents for primary amines include:
Dansyl chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent sulfonamide adducts. nih.gov The dansylation of primary amines is typically complete within 15 minutes. nih.gov
Fluorescein isothiocyanate (FITC): This reagent reacts with primary amines to form a stable thiourea linkage, yielding a highly fluorescent derivative. bioclone.net
N-hydroxysuccinimide (NHS) esters of various fluorescent dyes: NHS esters are highly reactive towards primary amines, forming stable amide bonds. bioclone.net A wide variety of fluorescent dyes, such as rhodamine and cyanine derivatives, are available as NHS esters, allowing for the selection of a fluorophore with specific excitation and emission properties. bioclone.netnih.gov
The choice of fluorophore depends on the specific requirements of the analytical method, including the desired excitation and emission wavelengths, quantum yield, and photostability.
| Reagent Class | Linkage Formed | Detection Method | Key Features |
| 1,2-Naphthoquinone-4-sulfonate | Amine Adduct | UV-Vis | Forms a colored product for visible detection. researchgate.net |
| Dansyl Chloride | Sulfonamide | Fluorescence | Produces highly fluorescent derivatives. nih.gov |
| Fluorescein Isothiocyanate | Thiourea | Fluorescence | Forms a stable and highly fluorescent product. bioclone.net |
| NHS-esters of Fluorophores | Amide | Fluorescence | Highly reactive and forms a stable bond; wide variety of fluorophores available. bioclone.netnih.gov |
Mass spectrometry (MS) is a powerful analytical technique, but the sensitivity of detection can be limited by the ionization efficiency of the analyte. Derivatization can be employed to enhance the MS signal of this compound by introducing a group that is readily ionizable or that increases the molecule's hydrophobicity, which can improve its chromatographic properties in LC-MS. nih.gov
Reagents for MS signal enhancement of amines often aim to:
Introduce a permanently charged group: This can significantly enhance the signal in electrospray ionization (ESI)-MS. For example, tagging with a quaternary amine group can increase the charge state of a molecule. google.com
Increase proton affinity: Attaching a group with high gas-phase basicity, such as a tertiary amine, can lead to more efficient protonation and a stronger signal in positive-ion ESI-MS. google.com
Improve chromatographic retention: Derivatizing polar amines with hydrophobic reagents can improve their retention on reversed-phase columns, leading to better separation from interfering matrix components and improved signal-to-noise ratios. nih.gov Benzoyl chloride is a common derivatizing agent for this purpose. nih.govnih.gov
Examples of derivatization strategies for MS signal enhancement include:
Benzoylation: Reaction with benzoyl chloride introduces a hydrophobic benzoyl group, which can improve reversed-phase chromatographic retention and ionization efficiency. nih.govnih.gov
Tagging with tertiary amine-containing reagents: These reagents increase the proton affinity of the analyte, leading to enhanced signal in positive-ion ESI-MS. google.com
Use of fluoroalkylamines as ion-pairing reagents: While not a covalent derivatization of the analyte itself, the use of fluoroalkylamines as mobile phase additives in LC-MS can significantly enhance the retention and ESI-MS signal of acidic compounds by acting as cationic ion-interaction reagents. acs.org
Strategic Modification of the Benzyloxy Moiety
A widely employed method for debenzylation is catalytic hydrogenation . This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The process is generally clean and efficient, yielding the debenzylated alcohol and toluene as a byproduct. A variation of this method is catalytic transfer hydrogenation , which utilizes a hydrogen donor in place of hydrogen gas. Ammonium formate is a commonly used hydrogen donor in conjunction with Pd/C. This method is advantageous as it can often be performed under milder and neutral conditions.
Beyond hydrogenolysis, chemical cleavage methods provide alternative routes for debenzylation. Lewis acids can be effective reagents for this transformation. For instance, boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂) has been shown to selectively cleave benzyl (B1604629) ethers under mild conditions, tolerating a range of other functional groups. Oxidative cleavage presents another strategic option, converting the benzyl ether into a more labile species that can be subsequently removed.
The strategic removal of the benzyl group opens up synthetic pathways to a variety of analogs. The resulting primary alcohol on the propyl chain can be re-alkylated or acylated to introduce different functionalities, thereby altering the physicochemical properties of the parent molecule.
Synthesis of Related Compounds and Analogs
The synthesis of compounds and analogs related to this compound can be broadly categorized into modifications at the amine terminus and alterations of the benzyloxy group. These derivatization strategies are crucial for exploring structure-activity relationships in medicinal chemistry and for developing new chemical entities with tailored properties.
N-Alkylation and N-Arylation:
The primary amine of [3-(Benzyloxy)propyl]amine is a nucleophilic center that readily undergoes alkylation and arylation reactions. A straightforward approach to synthesize N-substituted analogs is through direct alkylation with alkyl halides. For example, the reaction of [3-(Benzyloxy)propyl]amine with cyclopropylamine precursors can yield N-cyclopropyl derivatives.
A more controlled and widely applicable method for introducing substituents at the nitrogen atom is reductive amination . This two-step, one-pot reaction involves the condensation of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride being common choices. This method allows for the introduction of a wide array of alkyl, aryl, and heterocyclic moieties. For instance, reaction with benzaldehyde followed by reduction would yield the N-benzyl analog.
The synthesis of more complex analogs, such as N-aryl and N-heterocyclic derivatives, can also be achieved. For example, coupling with quinoxaline-containing scaffolds has been reported to produce novel bioactive compounds.
Modification of the Benzyloxy Group:
Analogs with variations in the benzyloxy moiety can be synthesized by starting with appropriately substituted benzyl halides or by modifying the benzyl group in a later step. For example, using a substituted benzyl bromide in the initial synthesis would lead to analogs with functional groups on the phenyl ring.
Furthermore, the strategic debenzylation discussed in the previous section provides a key intermediate, 3-aminopropanol, which can be re-etherified with different arylmethyl halides to generate a library of analogs with diverse aryloxy moieties. This approach has been utilized in the synthesis of 3-aryloxy-3-aryl propylamine (B44156) derivatives, which are structurally related and showcase the versatility of this synthetic strategy.
Below is a table summarizing some examples of synthesized analogs and the synthetic strategies employed.
| Analog / Related Compound | Modification Site | Synthetic Strategy | Key Reagents/Intermediates |
| (3-Benzyloxy-propyl)-cyclopropyl-amine hydrochloride prepchem.com | Amine | N-Alkylation | N-BOC-cyclopropylamine, O-benzyl-3-bromo-1-propanol, NaH |
| N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides | Amine | Amide coupling | 3-(3-Benzyloxyquinoxalin-2-yl)propanoyl azide (B81097), various primary and secondary amines |
| 3-Aryloxy-3-aryl propylamine derivatives | Benzyloxy | Nucleophilic substitution | 3-Aryl-3-hydroxyl propylamine, halogenated aryl hydrocarbon, base (e.g., KOH, NaOH) |
| Benzimidazole-substituted (3-phenoxypropyl)amines | Benzyloxy & Amine | Multi-step synthesis | (3-Phenoxypropyl)amine motif, benzimidazole precursors |
Future Research Directions and Emerging Perspectives
Exploration of Novel Synthetic Routes for [3-(Benzyloxy)propyl]amine Hydrochloride
The development of efficient and sustainable synthetic methods is a cornerstone of modern chemistry. For this compound, future research is likely to focus on novel synthetic routes that offer improvements in terms of yield, cost-effectiveness, and environmental impact over traditional methods.
One promising avenue is the exploration of continuous flow chemistry. A continuous synthesis process for the related compound, N-benzylhydroxylamine hydrochloride, has been developed, highlighting the potential for enhanced safety and reduced production costs by minimizing the use of excess reagents and enabling solvent recovery mdpi.com. Adapting such a continuous flow process for the synthesis of this compound could offer significant advantages for industrial-scale production.
Another area of interest is the development of catalytic amination reactions. Recent advances in catalysis have led to more efficient methods for the introduction of amine functionalities. For instance, metal-mediated allylic C–H amination provides a direct route to complex amines from simple olefins and amines ajchem-a.com. Research into applying similar catalytic systems for the direct amination of precursors to [3-(Benzyloxy)propyl]amine could streamline its synthesis.
Furthermore, improving upon existing multi-step syntheses by utilizing more cost-effective reagents and milder reaction conditions is an ongoing goal. A patented method for a related N-(3-aminopropyl)methacrylamide hydrochloride highlights a synthesis route that avoids expensive reagents like tert-Butyl dicarbonate, significantly reducing raw material costs reddit.com. Applying similar principles to optimize the synthesis of this compound could enhance its accessibility for various applications. A known synthetic route for a derivative, (3-benzyloxy-propyl)-cyclopropyl-amine hydrochloride, involves the reaction of N-BOC-cyclopropylamine with O-benzyl-3-bromo-1-propanol, followed by deprotection prepchem.com. Investigating alternative starting materials and coupling strategies for the core structure of [3-(Benzyloxy)propyl]amine could lead to more efficient and versatile synthetic protocols.
Investigation of this compound in Asymmetric Synthesis
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, drives the development of new methods in asymmetric synthesis. This compound, while not chiral itself, can be a valuable tool in this field, either as a precursor to chiral molecules or as a resolving agent.
Future research could explore the use of [3-(Benzyloxy)propyl]amine in the synthesis of chiral derivatives. For instance, stereoselective synthesis of tertiary allylic amines has been achieved through titanium-catalyzed hydroaminoalkylation of alkynes acs.org. Investigating the reaction of [3-(Benzyloxy)propyl]amine with various alkynes using chiral catalysts could lead to the production of a range of enantioenriched allylic amines with potential biological activity.
Furthermore, the primary amine group of [3-(Benzyloxy)propyl]amine allows for its use in chiral resolution of racemic carboxylic acids. The formation of diastereomeric salts with a chiral acid resolving agent is a classical but effective method for separating enantiomers researchgate.netdrugtargetreview.com. Research could focus on the systematic evaluation of [3-(Benzyloxy)propyl]amine as a resolving agent for a variety of chiral acids, optimizing conditions for crystallization and separation. Enzymatic resolution is another powerful technique where one enantiomer of a racemic amine is selectively acylated by an enzyme academie-sciences.fr. The potential for enzymatic kinetic resolution of derivatives of [3-(Benzyloxy)propyl]amine warrants investigation.
Development of Advanced Analytical Techniques for Trace Analysis
As the applications of this compound expand, the need for sensitive and selective analytical methods for its detection and quantification at trace levels becomes increasingly important. Future research in this area will likely focus on the development and validation of advanced analytical techniques.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the trace analysis of organic compounds in complex matrices drugtargetreview.comrsc.orgrsc.org. The development of a robust LC-MS/MS method for this compound would involve optimizing chromatographic separation, ionization efficiency, and fragmentation patterns to achieve high sensitivity and specificity technologynetworks.comyoutube.com. Such a method would be invaluable for pharmacokinetic studies, environmental monitoring, and quality control.
Capillary electrophoresis (CE) offers another promising avenue for the analysis of amine hydrochlorides researchgate.netnih.gov. CE provides high separation efficiency and requires minimal sample volume nih.govanalyticaltoxicology.com. Research could focus on developing CE methods with various detection techniques, such as UV or mass spectrometry, for the rapid and efficient analysis of this compound in different sample types nih.gov. The influence of organic modifiers in the running buffer could also be explored to enhance chiral separation of its derivatives researchgate.net.
Computational Design of New Derivatives with Predicted Reactivity Profiles
Computational chemistry provides a powerful platform for the rational design of new molecules with desired properties, saving time and resources in the laboratory. For this compound, computational methods can be employed to predict the reactivity of its derivatives and guide the synthesis of new functional molecules.
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules researchgate.net. DFT calculations can be used to determine various reactivity descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and global hardness, which provide insights into the kinetic and thermodynamic stability of different derivatives researchgate.net. This information can be used to predict how modifications to the structure of this compound, such as substitution on the benzene ring or modification of the propyl chain, will affect its reactivity in various chemical transformations.
Molecular modeling and quantitative structure-activity relationship (QSAR) studies can be employed to design new derivatives with specific biological activities nih.gov. By building computational models that correlate the structural features of a series of compounds with their biological activity, it is possible to predict the activity of novel, unsynthesized derivatives ajchem-a.com. This approach can accelerate the discovery of new drug candidates based on the [3-(Benzyloxy)propyl]amine scaffold. For instance, modeling the interactions of potential derivatives with specific protein targets can help in designing molecules with enhanced binding affinity and selectivity acs.orgolisystems.com.
Potential in Advanced Materials Science Applications
The unique combination of a flexible aliphatic chain, a bulky benzyloxy group, and a reactive amine functionality makes this compound an interesting candidate for the development of advanced materials.
The benzyloxy group can be incorporated into polymers to create functional materials with specific properties. For example, polylactide copolymers with pendant benzyloxy groups have been synthesized for biomedical applications nih.gov. These polymers can be further modified after debenzylation to attach bioactive molecules, creating biocompatible materials for tissue engineering and drug delivery nih.govacs.orgacs.orgrsc.org. This compound could serve as a monomer or a functionalizing agent in the synthesis of such polymers.
The amphiphilic nature of molecules derived from this compound, possessing both a hydrophobic benzyloxy group and a hydrophilic amine hydrochloride headgroup, suggests their potential for self-assembly into ordered nanostructures in solution. Amine hydrochlorides are known to form various aggregates in different solvents pitt.edu. The self-assembly of such amphiphiles can lead to the formation of micelles, vesicles, or other supramolecular structures that can encapsulate and deliver drugs or other guest molecules nih.gov. The study of the supramolecular interactions in amine salts can provide a basis for designing novel drug delivery systems academie-sciences.fr. The presence of the amine group allows for pH-responsive behavior, which could be exploited for controlled release applications nih.gov.
Furthermore, the primary amine group can be used to functionalize surfaces or other materials. Amine-functionalized materials are widely used in various applications, including as sorbents for CO2 capture, where the amine groups provide reactive sites for CO2 binding. While not a direct application of the hydrochloride salt, the free amine can be readily generated and used for such purposes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [3-(Benzyloxy)propyl]amine hydrochloride, and how can reaction conditions be optimized for high yield?
- Methodological Answer : Synthesis typically involves alkylation of a propylamine precursor with benzyl chloride or benzyl bromide under controlled pH (8–9) and temperature (40–60°C). Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography. Yield optimization requires precise stoichiometric ratios, inert atmospheres (e.g., nitrogen), and anhydrous solvents (e.g., tetrahydrofuran or dichloromethane). Post-synthesis, the hydrochloride salt is formed by treating the free amine with HCl gas in diethyl ether .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the benzyloxy group (δ 4.4–4.6 ppm for –OCH₂–) and propylamine backbone.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z 212.1).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Elemental Analysis : Confirm C, H, N, and Cl content .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C under desiccation (silica gel). The compound is hygroscopic; exposure to moisture can lead to decomposition. Handling requires PPE (gloves, lab coat, goggles) and a fume hood due to potential HCl vapor release during weighing .
Q. What solvent systems are suitable for solubility testing of this compound?
- Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF), chlorinated solvents (chloroform), and alcohols (methanol, ethanol). Limited solubility in water (<1 mg/mL at 25°C) necessitates buffered solutions (e.g., PBS) for biological assays. Pre-sonication or gentle heating (40°C) may enhance dissolution .
Advanced Research Questions
Q. How can discrepancies between theoretical and observed spectroscopic data for this compound be resolved?
- Methodological Answer : Contradictions in NMR or MS data may arise from residual solvents, tautomerism, or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals.
- DSC/TGA : Analyze thermal stability to rule out degradation during analysis.
- Isotopic Labeling : Confirm structural assignments via deuterated analogs.
- Comparative Literature Review : Cross-reference with structurally similar compounds (e.g., [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride) .
Q. What experimental designs are effective for evaluating the biological activity of this compound in receptor-binding studies?
- Methodological Answer :
- Radioligand Binding Assays : Use ³H-labeled analogs to quantify affinity for serotonin or dopamine receptors.
- Dose-Response Curves : Measure IC₅₀ values in transfected HEK293 cells expressing target receptors.
- Computational Docking : Predict binding modes using Schrödinger Suite or AutoDock Vina.
- Negative Controls : Include structurally related inactive analogs (e.g., benzyl ethers lacking the amine group) to validate specificity .
Q. How can researchers address contradictory results in cytotoxicity studies of this compound derivatives?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, incubation time). Mitigation strategies:
- Standardized Protocols : Use NIH/ATCC-recommended cell lines (e.g., MCF-7, HepG2) and MTT/WST-1 assays.
- Metabolic Profiling : Assess compound stability in cell media (e.g., LC-MS to detect degradation products).
- Statistical Validation : Apply ANOVA with post-hoc tests (Tukey’s HSD) to confirm reproducibility .
Q. What approaches are used to study the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer :
- Derivatization : Synthesize analogs with modified benzyloxy groups (e.g., halogen substitutions) or varying alkyl chain lengths.
- QSAR Modeling : Use MOE or ChemAxon to correlate electronic (Hammett σ) or steric parameters with activity.
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using Discovery Studio.
- In Vivo Validation : Test top candidates in rodent models for pharmacokinetics (e.g., bioavailability, half-life) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
